

# Technical Monograph & Buyer's Guide: Chroman-8-ylamine Hydrochloride

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## Compound of Interest

Compound Name: *Chroman-8-ylamine hydrochloride*

CAS No.: *1797795-89-1*

Cat. No.: *B1458204*

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## Executive Summary

**Chroman-8-ylamine hydrochloride** (8-Amino-3,4-dihydro-2H-1-benzopyran HCl) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomers (3- or 4-aminochroman), the 8-amino variant positions the nitrogen atom in close proximity to the ethereal oxygen of the pyran ring. This specific geometry creates a unique electronic and steric environment, often exploited to mimic the binding modes of 8-aminoquinolines or aminotetralins while offering improved physicochemical properties (e.g., lower lipophilicity, altered metabolic stability).

This guide serves as a technical companion for researchers acquiring this building block, detailing quality assessment, synthetic utility, and validated handling protocols.

## Part 1: Chemical Profile & Specifications

Before integrating this compound into a library synthesis or lead optimization campaign, verify the following specifications. The 8-position isomer is structurally distinct; confusion with the 3- or 4-amino isomers is a common procurement error.

## Core Identity Data

Property	Specification
IUPAC Name	3,4-Dihydro-2H-1-benzopyran-8-amine hydrochloride
CAS Number	1797795-89-1 (HCl salt); Note: Free base is often cited as 885270-86-0
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sup>[1][2][3][4][5][6][7]</sup> · HCl
Molecular Weight	185.65 g/mol (Salt); 149.19 g/mol (Free Base)
Appearance	Off-white to pale beige solid
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
H-Bond Donors/Acceptors	2 / 2 (Free base count)

## Structural Verification (QC Criteria)

To validate "Research Grade" purity (>95%), look for these diagnostic NMR signals which distinguish the 8-isomer from the 6- or 5-isomers:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): The aromatic region should show a characteristic ABC pattern (three adjacent protons).
  - Diagnostic: The proton at C-7 (ortho to amine) typically appears as a doublet/multiplet upfield relative to the others due to the electron-donating amine.
  - Aliphatic:<sup>[8]</sup> The chroman ring protons appear as three distinct multiplets: ~4.1 ppm (t, O-CH<sub>2</sub>), ~2.7 ppm (t, Ar-CH<sub>2</sub>), and ~1.9 ppm (m, central CH<sub>2</sub>).

## Part 2: Procurement & Quality Assurance

When sourcing this compound, "purity" is not just a percentage. It involves the absence of specific synthetic byproducts that can poison downstream catalysis.

## Impurity Profiling

- **Regioisomers:** Synthesis via nitration of chroman often yields a mixture of 6-nitro and 8-nitro isomers. Ensure the vendor guarantees <1% of the 6-amino isomer, as these are difficult to separate after amide coupling.
- **Metal Scavenging:** If the amine was generated via Pd-catalyzed Buchwald-Hartwig amination of 8-bromochroman, residual Palladium (Pd) must be <10 ppm to prevent interference in subsequent cross-couplings.
- **Salt Stoichiometry:** Commercial batches may vary between mono- and di-hydrochloride forms. Titration with  $\text{AgNO}_3$  or elemental analysis (Cl content) is recommended if precise molarity is critical.

## Part 3: Synthetic Utility & Experimental Protocols

The 8-amino group is less nucleophilic than a standard aniline due to the inductive effect of the adjacent oxygen atom, but it remains reactive enough for standard acylations and reductive aminations.

### Protocol: High-Efficiency Amide Coupling (Library Scale)

**Objective:** Synthesis of an 8-amidochroman derivative (General Procedure). **Rationale:** This protocol uses in situ activation to avoid the instability of acid chlorides and ensures complete conversion of the sterically crowded 8-amine.

Materials:

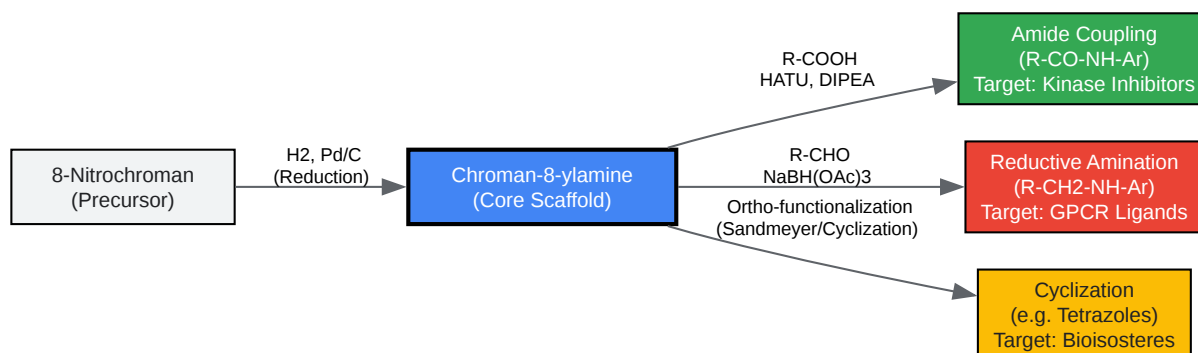
- Chroman-8-ylamine HCl (1.0 equiv)
- Carboxylic Acid (1.1 equiv)
- HATU (1.2 equiv) - Chosen for high reactivity with electron-poor anilines.
- DIPEA (3.0 equiv) - Essential to neutralize the HCl salt and activate the amine.
- DMF (anhydrous)

Step-by-Step Methodology:

- Preparation: In a flame-dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine). Stir at Room Temperature (RT) for 5 minutes to form the active ester.
- Neutralization: In a separate vial, suspend Chroman-8-ylamine HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) dropwise. Observation: The suspension should clear as the free base is liberated.
- Coupling: Transfer the amine solution to the activated acid solution.
- Reaction: Stir at RT for 4–16 hours.
  - Self-Validation (TLC): Spot the reaction mixture against the starting amine. Stain with Ninhydrin. The starting material spot (red/purple) should disappear completely.
- Workup: Dilute with EtOAc. Wash sequentially with sat.  $\text{NaHCO}_3$  (removes acid), water, and brine. Dry over  $\text{Na}_2\text{SO}_4$ .
- Purification: Flash chromatography (Hexane/EtOAc gradient).

## Diagram: Scaffold Diversification Logic

The following diagram illustrates the strategic branching points available from the Chroman-8-ylamine scaffold.



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Caption: Strategic diversification pathways for Chroman-8-ylamine. Blue node represents the core scaffold; colored nodes represent primary medicinal chemistry applications.

## Part 4: Handling, Stability & Safety

Storage:

- Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 4°C.
- Oxidation: While the salt is stable, the free base oxidizes slowly in air, turning brown. Always generate the free base in situ or use immediately.

Safety (GHS Classification):

- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- H335: May cause respiratory irritation.[9]
- PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

## References

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